Cas no 24687-79-4 (2-(3,4-Dimethoxy-benzylamino)-ethanol)
2-(3,4-Dimethoxy-benzylamino)-ethanol Chemical and Physical Properties
Names and Identifiers
-
- Ethanol,2-[[(3,4-dimethoxyphenyl)methyl]amino]-
- 2-(3,4-DIMETHOXY-BENZYLAMINO)-ETHANOL
- 2-[(3,4-dimethoxyphenyl)methylamino]ethanol
- 2-((3,4-dimethoxybenzyl)amino)ethanol
- 2-([(3,4-dimethoxyphenyl)methyl]amino)ethan-1-ol
- 2-[(3,4-dimethoxybenzyl)amino]ethanol
- 2-{[(3,4-dimethoxyphenyl)methyl]amino}ethan-1-ol
- 2-Veratrylamino-aethanol
- 2-veratrylamino-ethanol
- AC1L6V5W
- CTK8A5370
- NSC173155
- N-Veratryl-aethanolamin
- SureCN6991909
- Ethanol, 2-[[(3,4-dimethoxyphenyl)methyl]amino]-
- 24687-79-4
- SCHEMBL6991909
- MFCD03674960
- VS-02622
- NSC-173155
- DTXSID10306005
- AKOS000590747
- EN300-168984
- ZAA68779
- 2-(3,4-Dimethoxy-benzylamino)-ethanol
-
- MDL: MFCD03674960
- Inchi: 1S/C11H17NO3/c1-14-10-4-3-9(7-11(10)15-2)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3
- InChI Key: DDFNDLKNICGIQE-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)CNCCO)OC
Computed Properties
- Exact Mass: 211.12091
- Monoisotopic Mass: 211.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 50.7Ų
Experimental Properties
- PSA: 50.72
2-(3,4-Dimethoxy-benzylamino)-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025391-250mg |
2-(3,4-Dimethoxy-benzylamino)-ethanol |
24687-79-4 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 025391-1g |
2-(3,4-Dimethoxy-benzylamino)-ethanol |
24687-79-4 | 1g |
£306.00 | 2022-03-01 | ||
| Fluorochem | 025391-2g |
2-(3,4-Dimethoxy-benzylamino)-ethanol |
24687-79-4 | 2g |
£505.00 | 2022-03-01 | ||
| TRC | D525995-10mg |
2-(3,4-Dimethoxy-benzylamino)-ethanol |
24687-79-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D525995-50mg |
2-(3,4-Dimethoxy-benzylamino)-ethanol |
24687-79-4 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D525995-100mg |
2-(3,4-Dimethoxy-benzylamino)-ethanol |
24687-79-4 | 100mg |
$ 210.00 | 2022-06-05 | ||
| abcr | AB376698-250mg |
2-[(3,4-Dimethoxybenzyl)amino]ethanol; . |
24687-79-4 | 250mg |
€169.00 | 2025-02-27 | ||
| abcr | AB376698-1g |
2-[(3,4-Dimethoxybenzyl)amino]ethanol; . |
24687-79-4 | 1g |
€271.00 | 2025-02-27 | ||
| abcr | AB376698-5g |
2-[(3,4-Dimethoxybenzyl)amino]ethanol; . |
24687-79-4 | 5g |
€542.50 | 2025-02-27 | ||
| abcr | AB376698-10g |
2-[(3,4-Dimethoxybenzyl)amino]ethanol; . |
24687-79-4 | 10g |
€814.00 | 2025-02-27 |
2-(3,4-Dimethoxy-benzylamino)-ethanol Suppliers
2-(3,4-Dimethoxy-benzylamino)-ethanol Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 2-(3,4-Dimethoxy-benzylamino)-ethanol
2-(3,4-Dimethoxy-benzylamino)-ethanol: A Comprehensive Overview
2-(3,4-Dimethoxy-benzylamino)-ethanol (CAS No. 24687-79-4) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a benzylamino group and two methoxy substituents on the benzene ring. The presence of these functional groups imparts specific chemical and biological properties that make it an important molecule in various research and industrial contexts.
The molecular formula of 2-(3,4-Dimethoxy-benzylamino)-ethanol is C11H17NO3, and its molecular weight is approximately 215.25 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic aromatic odor. Its solubility in water is limited, but it is highly soluble in organic solvents such as ethanol, methanol, and acetone. These physical properties make it suitable for use in various chemical reactions and formulations.
In the realm of organic synthesis, 2-(3,4-Dimethoxy-benzylamino)-ethanol serves as an important building block for the synthesis of more complex molecules. Its reactivity can be harnessed to introduce functional groups or to modify existing structures in a controlled manner. For instance, the amino group can undergo acylation, alkylation, or condensation reactions to form amides, amines, or other derivatives. The methoxy groups on the benzene ring can also be selectively deprotected or modified to introduce additional functionality.
Recent studies have highlighted the potential of 2-(3,4-Dimethoxy-benzylamino)-ethanol in the development of new pharmaceuticals. One notable application is its use as an intermediate in the synthesis of drugs targeting neurological disorders. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent neuroprotective effects in vitro and in vivo models of Parkinson's disease. The researchers found that these derivatives can effectively inhibit the aggregation of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson's disease.
Beyond its pharmaceutical applications, 2-(3,4-Dimethoxy-benzylamino)-ethanol has also been explored for its potential in agrochemicals. A recent study published in Pesticide Biochemistry and Physiology demonstrated that certain derivatives of this compound possess insecticidal activity against common agricultural pests such as aphids and whiteflies. The researchers attributed this activity to the compound's ability to disrupt key metabolic pathways in insects, leading to their death or reduced reproduction.
In the field of materials science, 2-(3,4-Dimethoxy-benzylamino)-ethanol has shown promise as a precursor for the synthesis of advanced materials with unique properties. For instance, a study published in Advanced Materials reported that this compound can be used to synthesize conductive polymers with high thermal stability and mechanical strength. These materials have potential applications in electronics, energy storage devices, and other high-tech industries.
The safety profile of 2-(3,4-Dimethoxy-benzylamino)-ethanol is an important consideration for its use in various applications. While it is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and storing the compound securely to prevent accidental spills or leaks.
In conclusion, 2-(3,4-Dimethoxy-benzylamino)-ethanol (CAS No. 24687-79-4) is a multifaceted compound with a broad range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new properties and applications for this compound, its importance in the scientific community is likely to grow even further.
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